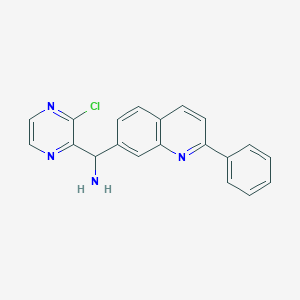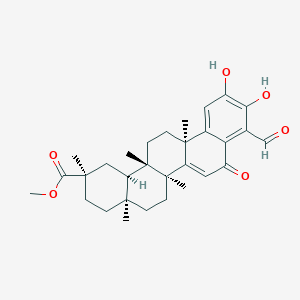![molecular formula C16H14Cl2OS B3038664 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 882749-38-4](/img/structure/B3038664.png)
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-methyl-3-phenyl-3-chloro-1-propane-sulfone (MPCPS), is an organic compound that has been studied extensively in recent years. It is a synthetic compound with a variety of potential applications in the field of chemistry, pharmacology, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
The synthesis of compounds similar to 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has been explored in various studies. For instance, Feng (2013) reported on the synthesis of a novel compound, 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, highlighting the process of synthesis, yield, and structural determination through techniques like IR, NMR, and X-ray diffraction (F. Feng, 2013).
Reaction Studies and Structural Analysis
Research by Kosolapova et al. (2013) focused on the synthesis and structure of reaction products involving similar compounds. Their study provided insights into the structural characteristics and the process of synthesis through X-ray crystallography (L. S. Kosolapova et al., 2013).
Antibacterial Activity
A study by Hu et al. (2006) explored the antibacterial activity of amino-heterocyclic compounds similar to 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone. This research highlighted the synthetic method and potential antibacterial activities of these compounds, contributing to the understanding of their possible applications in medical science (Guo-qiang Hu et al., 2006).
Organometallic Chemistry
In the field of organometallic chemistry, Baker et al. (2012) conducted stereospecific syntheses and provided insights into the structures of planar chiral bidentate complexes. This research has implications for understanding the properties and applications of such complex organometallic structures (R. W. Baker et al., 2012).
Polyimides with High Refractive Index
Tapaswi et al. (2015) explored the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which have high refractive indices and small birefringence. This research is significant for applications in materials science, particularly in the development of high-performance polymers (P. Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-11-2-5-13(6-3-11)20-9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDZSBIQBCMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)


![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B3038595.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038601.png)
